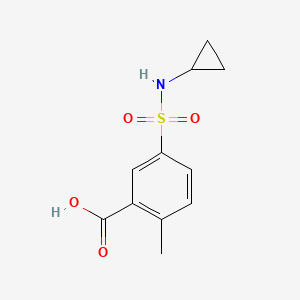

5-(Cyclopropylsulfamoyl)-2-methylbenzoic acid

Description

5-(Cyclopropylsulfamoyl)-2-methylbenzoic acid is a benzoic acid derivative featuring a methyl group at the 2-position and a cyclopropylsulfamoyl moiety (-SO₂-NH-cyclopropane) at the 5-position of the aromatic ring. However, commercial availability has been discontinued across multiple suppliers (e.g., CymitQuimica) as of 2025, limiting its current accessibility .

Properties

IUPAC Name |

5-(cyclopropylsulfamoyl)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-7-2-5-9(6-10(7)11(13)14)17(15,16)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPSKNUFMZEKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylsulfamoyl)-2-methylbenzoic acid typically involves the introduction of the cyclopropylsulfamoyl group onto a benzoic acid derivative. One common method is the reaction of 2-methylbenzoic acid with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylsulfamoyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Reduction: The cyclopropylsulfamoyl group can be reduced to a simpler sulfonamide group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

Oxidation: 5-(Cyclopropylsulfamoyl)-2-carboxybenzoic acid.

Reduction: 5-(Cyclopropylsulfonamide)-2-methylbenzoic acid.

Substitution: 5-(Cyclopropylsulfamoyl)-2-methyl-3-nitrobenzoic acid or 5-(Cyclopropylsulfamoyl)-2-methyl-3-bromobenzoic acid.

Scientific Research Applications

5-(Cyclopropylsulfamoyl)-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylsulfamoyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The cyclopropylsulfamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared below with three closely related sulfonamide-containing benzoic acid derivatives:

Physicochemical and Thermodynamic Properties

- However, in water-cyclohexane systems, thermodynamic parameters (ΔH₀, ΔG) suggest slight twisting of the carboxyl group, reducing aqueous-phase water-structuring .

Lipophilicity and Solubility :

- The dimethylsulfamoyl analog () exhibits lower molecular weight (243.28 vs. 267.29) and higher polarity due to the -N(CH₃)₂ group, favoring solubility in polar solvents.

- The 2-chlorophenyl derivative () has increased lipophilicity (LogP ~3.5 estimated), making it more suitable for membrane penetration but less water-soluble.

Biological Activity

5-(Cyclopropylsulfamoyl)-2-methylbenzoic acid is a compound with significant potential in medicinal chemistry, primarily due to its interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₃N₁O₄S and a molecular weight of 255.29 g/mol. It features a cyclopropylsulfamoyl group attached to a 2-methylbenzoic acid moiety, which is known to enhance its pharmacological profile through improved binding affinities and selectivity for certain enzymes.

This compound primarily acts as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (NTPDases). These enzymes are crucial in purinergic signaling pathways, which are involved in various physiological processes including inflammation and immune responses. The presence of the cyclopropyl group is believed to enhance hydrophobic interactions within the active site of NTPDases, thereby increasing the compound's inhibitory potency .

Inhibition of NTPDases

Research indicates that this compound exhibits selective inhibition against multiple NTPDase isoforms. The inhibitory concentration (IC50) values for these interactions have been quantitatively assessed, demonstrating significant binding affinities that suggest therapeutic potential in conditions characterized by dysregulated purinergic signaling.

Case Studies and Comparative Analysis

A comparative analysis of similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Feature | Unique Aspect |

|---|---|---|

| 5-Fluoro-2-methylbenzoic acid | Fluorinated benzoic acid | Exhibits different reactivity due to fluorine |

| 5-Chloro-2-methylbenzoic acid | Chlorinated benzoic acid | Increased resonance stability affecting reactivity |

| Sulfamethoxazole | Sulfonamide antibiotic | Broad-spectrum antibacterial activity |

| 2-Methylbenzenesulfonamide | Simple sulfonamide derivative | Lacks cyclopropyl enhancement |

This table illustrates how the structural modifications influence biological activities, emphasizing the enhanced properties of the cyclopropyl sulfamoyl group in the target compound.

Therapeutic Applications

The therapeutic applications of this compound are being explored, particularly in conditions where purinergic signaling is implicated. Potential applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.